![molecular formula C20H20O4 B109267 Isobavachin CAS No. 31524-62-6](/img/structure/B109267.png)
Isobavachin
Vue d'ensemble
Description
Isobavachin is a novel natural scaffold compound . It’s a phenolic with anti-osteoporosis activity and has been identified as a potent URAT1 inhibitor . It has been studied for its diverse pharmacological activities .
Synthesis Analysis
Isobavachin has been found to inhibit URAT1 with an IC 50 value of 0.24 ± 0.06 μM . It also inhibits glucose transporter 9 (GLUT9), another pivotal urate reabsorption transporter, with an IC 50 value of 1.12 ± 0.26 μM .Molecular Structure Analysis
Isobavachin is a flavanone with a prenyl group at position 8 of ring A . It has been shown to facilitate differentiation of mouse embryonic cells into embryonic cells through protein prenylation .Chemical Reactions Analysis
Isobavachin undergoes efficient oxidation and glucuronidation by human liver microsomes and HIM with CL int values from 5.53 to 148.79 μl/min per mg . CYP1A2, 2C19 and UGT1As play an important role in isobavachin metabolism .Physical And Chemical Properties Analysis
Isobavachin has a molecular weight of 324.37 . It has a CAS No.: 31524-62-6 .Applications De Recherche Scientifique
Anti-Osteoporosis Activity
Isobavachin has been identified as a phenolic compound with significant anti-osteoporosis activity. It stimulates osteoblast proliferation and differentiation, which are crucial for bone formation and health . This application is particularly relevant in the treatment of bone diseases and as a dietary supplement for bone health.
Metabolic Fate and Drug Interactions
Research has explored the metabolic characteristics of Isobavachin in both in vivo and in vitro settings. It’s been found to undergo oxidation and glucuronidation, with enzymes such as CYP1A2, 2C19, and UGT1As playing a significant role in its metabolism. Furthermore, Isobavachin has demonstrated broad-spectrum inhibition of cytochrome P450s and UDP-glucuronosyltransferases, indicating potential drug-drug interactions .
Prostate Cancer Inhibition
Isobavachin has been evaluated as a potential inhibitor against T877A and W741L mutations in prostate cancer. These mutations are associated with drug resistance and cancer growth. Computational approaches have suggested that Isobavachin and its derivatives might act as inhibitors, potentially offering a new avenue for treatment .
Antimicrobial Properties
While specific details were not provided in the search results, Isobavachin has been mentioned in the context of antimicrobial ingredients exploration . This suggests that it may have applications in combating microbial infections, which could be a significant area of research.
Anti-Hyperuricemia Effects
Isobavachin has been studied for its mechanism of action against hyperuricemia. It’s an isopentenyl dihydroflavonoid that exhibits strong inhibitory activities against xanthine oxidase (XOD), which is responsible for the production of uric acid. By decreasing uric acid production, Isobavachin could be used to manage hyperuricemia .
Pharmacological Effects in Traditional Medicine
The seeds of Psoralea corylifolia L., which contain Isobavachin, are widely used in traditional medicines, mainly for the treatment of bone diseases. The prenylated flavonoids, including Isobavachin, are responsible for the pharmacological activity and clinical efficacy observed in these traditional practices .
Mécanisme D'action
Target of Action
Isobavachin, a natural product, primarily targets hURAT1 , a uric acid transporter . It also interacts with GLUT9 , another pivotal urate reabsorption transporter . Additionally, it inhibits xanthine oxidase (XOD) , an enzyme involved in the production of uric acid . Other targets include urate secretion transporters OAT1, OAT3, and ABCG2 .
Mode of Action
Isobavachin inhibits hURAT1 and GLUT9, reducing the reabsorption of uric acid . It competes with uric acid for binding sites on these transporters, leading to decreased uric acid transport . Isobavachin also inhibits XOD, reducing the production of uric acid . It binds to the Mo-Pt catalyze center of XOD, leading to inhibition of uric acid production .
Biochemical Pathways
Isobavachin regulates several pathways, including Drug metabolism-other enzymes, Metabolic pathways, Bile secretion, Renin-angiotensin system, and Renin secretion . These pathways are regulated by core targets HPRT1, REN, and ABCG2 . It’s worth noting that the Bile secretion pathway regulated by ABCG2 might be a novel pathway .
Pharmacokinetics
Isobavachin undergoes efficient oxidation and glucuronidation by human liver microsomes . It has a lower bioavailability (12.84 ± 5.13 %) but a long half-time (7.04 ± 2.68 h), which helps maintain a continuous plasma concentration .
Result of Action
Isobavachin exhibits powerful urate-lowering and uricosuric effects . It also demonstrates broad-spectrum inhibition of CYPs and UGTs . In addition, it has been found to alleviate lipopolysaccharide-induced inflammatory responses in macrophages and zebrafish by suppressing the MAPK and NF-κB signaling pathways .
Orientations Futures
Isobavachin has been found to have potential anti-hyperuricemia effects . It has been suggested that it deserves further investigation as a candidate anti-hyperuricemic drug with a novel mechanism of action . It has also been suggested that it could be a potential drug to combat prostate cancer and its associated drug-resistance .
Propriétés
IUPAC Name |
(2S)-7-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-12(2)3-8-15-17(22)10-9-16-18(23)11-19(24-20(15)16)13-4-6-14(21)7-5-13/h3-7,9-10,19,21-22H,8,11H2,1-2H3/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFBXCHUXFKMGQ-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1OC(CC2=O)C3=CC=C(C=C3)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=CC2=C1O[C@@H](CC2=O)C3=CC=C(C=C3)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20953509 | |
Record name | 7-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20953509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isobavachin | |
CAS RN |
31524-62-6 | |
Record name | Isobavachin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31524-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isobavachin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031524626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20953509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.